REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][C:13](OC)=[O:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][C:30](OC)=[O:31])[N:21]=1)[CH3:18].CC(C[AlH]CC(C)C)C.Cl>C1COCC1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][CH2:13][OH:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][CH2:30][OH:31])[N:21]=1)[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)CCC(=O)OC
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC(=NC(=C1)OC)CCC(=O)OC
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 40 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CUSTOM
|
Details
|
layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted with DCM (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by prep
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)CCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC(=NC(=C1)OC)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][C:13](OC)=[O:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][C:30](OC)=[O:31])[N:21]=1)[CH3:18].CC(C[AlH]CC(C)C)C.Cl>C1COCC1.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH2:11][CH2:12][CH2:13][OH:14])[N:4]=1.[CH2:17]([O:19][C:20]1[CH:25]=[C:24]([O:26][CH3:27])[N:23]=[C:22]([CH2:28][CH2:29][CH2:30][OH:31])[N:21]=1)[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)CCC(=O)OC
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC(=NC(=C1)OC)CCC(=O)OC
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 40 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CUSTOM
|
Details
|
layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted with DCM (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by prep
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)CCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC(=NC(=C1)OC)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |